molecular formula C7H7Br2N B084101 3,5-Dibromo-4-methylaniline CAS No. 13194-73-5

3,5-Dibromo-4-methylaniline

Cat. No. B084101
CAS RN: 13194-73-5
M. Wt: 264.94 g/mol
InChI Key: AQZDIKCNODUMNY-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylaniline, also known as 4-bromo-3,5-dimethylaniline, is an organic compound with the molecular formula C7H9Br2N. It is a colorless to pale yellow liquid, insoluble in water and miscible with most organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used as a corrosion inhibitor, a flame retardant, and a stabilizer for halogenated polymers.

Scientific Research Applications

  • 3,5-Dichloroanilines, closely related to 3,5-Dibromo-4-methylaniline, are markers of non-persistent pesticides and are significant for biological monitoring and exposure assessment, especially in populations exposed through diet (Turci et al., 2006).

  • Haloanilines, including 3,5-dihaloaniline variants, demonstrate nephrotoxic effects in vitro, highlighting their potential health implications (Hong et al., 2000).

  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized via Suzuki cross-coupling reactions, revealing their potential in developing materials with non-linear optical properties (Rizwan et al., 2021).

  • 2-fluoro-4-methylaniline, a related compound, has been studied for its toxic effects on earthworms, contributing to the understanding of xenobiotic toxicity and environmental impact (Bundy et al., 2002).

  • 4,4'-methylene-bis(2-methylaniline), another related compound, has been shown to cause tumors in rats, emphasizing the importance of studying the carcinogenic potential of such chemicals (Stula et al., 1975).

  • Novel oxime derivatives synthesized from 3,5-dichloroaniline have been evaluated for their antioxidant activities, indicating their potential use in mitigating oxidative stress conditions (Topçu et al., 2021).

  • The carcinogenic potential of 4-chloro-2-methylaniline, a related compound, has been investigated, highlighting the importance of understanding the biochemical mechanisms of action and activation in carcinogens (Hill et al., 1979).

  • Synthesis methods for dibromoaniline, which is an important organic intermediate for pharmaceuticals, involve steps related to this compound (Rui-xue, 2004).

Safety and Hazards

3,5-Dibromo-4-methylaniline is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

3,5-Dibromo-4-methylaniline is primarily used as a pharmaceutical intermediate . It’s important to note that the targets can vary depending on the specific pharmaceutical application.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water could affect how it’s stored and administered. Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

3,5-dibromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDIKCNODUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426762
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13194-73-5
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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